3-(Difluoromethyl)-4-propoxybenzoic acid
Description
3-(Difluoromethyl)-4-propoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position of the aromatic ring. Fluorinated aromatic compounds are prized for their enhanced metabolic stability, bioavailability, and target-binding affinity due to fluorine’s electronegativity and small atomic radius . The propoxy group may influence solubility and pharmacokinetics, as seen in related compounds like 4-propoxybenzoic acid .
Properties
IUPAC Name |
3-(difluoromethyl)-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6,10H,2,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSVDMSUCVNCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-propoxybenzoic acid typically involves the introduction of the difluoromethyl group and the propoxy group onto a benzoic acid derivative. One common method involves the following steps:
Starting Material: Begin with 4-hydroxybenzoic acid.
Propoxylation: React 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxybenzoic acid.
Difluoromethylation: Introduce the difluoromethyl group using a difluoromethylating agent such as difluoromethyl phenyl sulfone in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl and propoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Difluoromethyl)-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-propoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The propoxy group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
4-Propoxybenzoic Acid
- Structure : Lacks the difluoromethyl group but shares the 4-propoxy substitution.
- Antimicrobial activity: 18 ± 0.23 mm zone of inhibition against Vibrio cholerae at 200 μg/mL .
- Key Difference : The absence of fluorine reduces metabolic stability compared to fluorinated analogs.
3-(Difluoromethyl)-4-fluorobenzoic Acid
- Structure : Replaces the 4-propoxy group with fluorine.
- Used in pharmaceutical research for optimizing lead compounds .
- Key Difference : The smaller fluorine atom may reduce steric hindrance compared to the bulkier propoxy group.
BA-4181 (4-Aryl-benzoic Acid with Trifluoromethyl Group)
- Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position (CAS: [96460-02-5]) .
- Applications : Likely explored for agrochemical or pharmaceutical use due to CF₃’s strong electron-withdrawing effects.
- Key Difference : The -CF₃ group offers greater lipophilicity than -CF₂H, which may affect membrane permeability.
Pyrazole Carboxylic Acid Derivatives
- Example : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) .
- Synthesis : Prepared via Claisen condensation and cyclization, highlighting methods applicable to fluorinated benzoic acids .
- Key Difference : Pyrazole rings confer distinct conformational rigidity compared to benzoic acid scaffolds.
Data Table: Structural and Functional Comparison
Role of Fluorine and Propoxy Groups
- Fluorine :
- Propoxy Group :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
